3,4,6-Trichloro-2-(4-morpholinylmethyl)phenol

Catalog No.
S12456387
CAS No.
34646-64-5
M.F
C11H12Cl3NO2
M. Wt
296.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,6-Trichloro-2-(4-morpholinylmethyl)phenol

CAS Number

34646-64-5

Product Name

3,4,6-Trichloro-2-(4-morpholinylmethyl)phenol

IUPAC Name

3,4,6-trichloro-2-(morpholin-4-ylmethyl)phenol

Molecular Formula

C11H12Cl3NO2

Molecular Weight

296.6 g/mol

InChI

InChI=1S/C11H12Cl3NO2/c12-8-5-9(13)11(16)7(10(8)14)6-15-1-3-17-4-2-15/h5,16H,1-4,6H2

InChI Key

VEFSPVXJOXOAAZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C(=CC(=C2Cl)Cl)Cl)O

3,4,6-Trichloro-2-(4-morpholinylmethyl)phenol is a synthetic organic compound characterized by its phenolic structure with three chlorine atoms and a morpholine group. This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of the morpholine moiety enhances its solubility and biological activity, making it a subject of interest in medicinal chemistry.

The chemical reactivity of 3,4,6-Trichloro-2-(4-morpholinylmethyl)phenol can be attributed to the electrophilic aromatic substitution reactions typical of chlorinated phenols. The chlorine atoms on the aromatic ring can serve as leaving groups or influence the reactivity of other substituents. Additionally, the morpholine group can participate in nucleophilic substitutions, leading to diverse derivatives.

Research indicates that 3,4,6-Trichloro-2-(4-morpholinylmethyl)phenol exhibits antimicrobial properties. Its structure suggests potential activity against various pathogens, making it a candidate for further investigation in the development of antiseptics or preservatives. The presence of chlorine atoms enhances its efficacy against bacteria and fungi.

Several synthetic routes exist for producing 3,4,6-Trichloro-2-(4-morpholinylmethyl)phenol:

  • Chlorination of Phenol Derivatives: Starting from 2-(4-morpholinylmethyl)phenol, chlorination can be performed using chlorine gas or chlorinating agents like phosphorus pentachloride to introduce chlorine atoms at the 3, 4, and 6 positions.
  • Nucleophilic Substitution: The morpholine group can be introduced through nucleophilic substitution reactions involving suitable precursors.
  • Multi-step Synthesis: A combination of electrophilic aromatic substitution followed by nucleophilic addition can be employed to construct the desired compound selectively.

3,4,6-Trichloro-2-(4-morpholinylmethyl)phenol finds applications primarily in:

  • Antimicrobial Agents: Its effectiveness against bacterial and fungal strains makes it suitable for use in disinfectants and preservatives.
  • Pharmaceuticals: The compound may serve as a lead structure for developing new drugs targeting specific diseases due to its biological activity.

Interaction studies involving 3,4,6-Trichloro-2-(4-morpholinylmethyl)phenol have focused on its binding affinities with various biological targets. Preliminary data suggest that this compound may interact with enzymes or receptors involved in microbial resistance mechanisms. Further studies are necessary to elucidate its pharmacodynamics and potential side effects.

Several compounds share structural similarities with 3,4,6-Trichloro-2-(4-morpholinylmethyl)phenol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2,4-DichlorophenolTwo chlorine substituents on the phenolic ringWidely used as a disinfectant
2-(4-Morpholinylmethyl)phenolContains a morpholine group but lacks chlorinationPotentially less toxic than chlorinated variants
3-Chloro-2-(4-morpholinylmethyl)phenolOne chlorine substituent; similar morpholine groupMay exhibit different biological activities
2,6-DichlorophenolTwo chlorine substituents at different positionsCommonly used as a herbicide

Uniqueness

The uniqueness of 3,4,6-Trichloro-2-(4-morpholinylmethyl)phenol lies in its specific arrangement of three chlorine atoms and the morpholine substituent. This configuration not only enhances its biological activity but also differentiates it from other chlorinated phenols and morpholine derivatives. Its potential applications in both antimicrobial formulations and pharmaceuticals underscore its significance in research and industry.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

294.993362 g/mol

Monoisotopic Mass

294.993362 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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